Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

FXR Agonist Drug Discovery Medicinal Chemistry

Validated precursor to tropifexor (LJN452), a Phase 2 FXR agonist for NASH and cholestatic liver diseases. The 2-amino group is a critical nucleophilic handle for derivatization, while the 6-methyl ester preserves the carboxylic acid for late-stage coupling—an approach that fails with generic benzothiazoles. At 97% purity and ambient storage, this building block is optimized for automated parallel synthesis and SAR exploration of kinase and FXR targets. Accelerate your medicinal chemistry programs with this essential building block.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
CAS No. 225525-63-3
Cat. No. B3022614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate
CAS225525-63-3
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)N)C(=O)OC
InChIInChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3,(H2,11,12)
InChIKeyUCCRMZWBOIVMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS 225525-63-3): Procurement-Grade Benzothiazole Building Block for FXR Agonist Synthesis


Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate (CAS 225525-63-3) is a heterocyclic building block featuring a benzothiazole core fused with a 6-carboxylate methyl ester and substituted with a 2-amino and 4-methyl group . This specific substitution pattern confers a unique combination of hydrogen bond donor/acceptor capacity (5 H-bond acceptors, 1 H-bond donor) and a molecular weight of 222.26 g/mol, which positions it as a privileged intermediate in medicinal chemistry . Notably, this compound serves as a direct precursor to the bicyclic nortropine-substituted benzothiazole carboxylic acid moiety found in tropifexor (LJN452), a highly potent non-bile acid FXR agonist that has advanced to Phase 2 human clinical trials for cholestatic liver diseases and NASH [1].

Why Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate Cannot Be Substituted with Generic Benzothiazole Analogs


Substituting Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate with a generic benzothiazole analog is not feasible due to the precise substitution pattern required for downstream synthetic utility and target engagement. The 2-amino group serves as a critical nucleophilic handle for further derivatization, while the 6-carboxylate methyl ester provides a protected carboxylic acid functionality essential for late-stage coupling reactions in complex molecule synthesis, such as the construction of tropifexor's bicyclic nortropine-substituted benzothiazole carboxylic acid moiety [1]. In contrast, the corresponding carboxylic acid analog (CAS 1071359-88-0) introduces an additional hydrogen bond donor (3 H-bond donors vs. 1) and alters the physicochemical profile, potentially complicating reaction conditions and purification steps [2]. Furthermore, subtle changes to the benzothiazole core, such as the introduction of a 4- or 5-hydroxy group as described in related building block syntheses, significantly alter the compound's reactivity and the chemical space accessible for medicinal chemistry exploration [3].

Quantitative Differentiation Evidence for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate


Validated Role as Key Intermediate in Phase 2 Clinical Candidate Tropifexor

Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate is explicitly utilized as a reactant in the synthesis of tropifexor (LJN452), a highly potent non-bile acid FXR agonist [1]. In contrast, the corresponding carboxylic acid analog (CAS 1071359-88-0) is not directly employed in the described synthetic route due to the requirement for a protected carboxylate handle during the construction of the bicyclic nortropine-substituted benzothiazole carboxylic acid moiety [1]. This specific role as a building block for a Phase 2 clinical candidate provides a clear, verifiable advantage over structurally similar benzothiazole-6-carboxylate analogs lacking this validated application.

FXR Agonist Drug Discovery Medicinal Chemistry Cholestatic Liver Disease

Superior Purity Profile Compared to Generic Carboxylic Acid Analog

Commercial suppliers offer Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate at standard purities of 97% to 98+%, with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the analogous 2-amino-4-methylbenzo[d]thiazole-6-carboxylic acid (CAS 1071359-88-0) is typically offered at lower purities (e.g., 95%) and may lack comprehensive QC data due to its less frequent use in advanced pharmaceutical synthesis . This higher baseline purity and documented quality control for the methyl ester translate to reduced purification burden and improved reproducibility in downstream reactions.

Analytical Chemistry Quality Control Procurement Building Blocks

Favorable Physicochemical Profile for Synthetic Manipulation

The methyl ester derivative (MW 222.26, H-bond donors: 1, H-bond acceptors: 5, rotatable bonds: 2) presents a more favorable profile for organic synthesis compared to the free carboxylic acid (MW 208.24, H-bond donors: 3, H-bond acceptors: 4, rotatable bonds: 1) [1]. The reduced number of hydrogen bond donors in the target compound minimizes undesirable intermolecular interactions during reactions, improving solubility in organic solvents and facilitating purification via standard chromatographic techniques. This is particularly advantageous in multi-step syntheses where intermediate isolation and characterization are critical.

Physicochemical Properties Medicinal Chemistry Synthetic Accessibility

Optimal Application Scenarios for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate


Synthesis of FXR Agonists for Metabolic and Liver Disease Research

This compound is the preferred building block for constructing the benzothiazole-6-carboxylic acid core found in potent non-bile acid FXR agonists, exemplified by tropifexor. Its validated use in a Phase 2 clinical candidate for NASH and cholestatic liver diseases makes it an essential starting material for medicinal chemistry programs targeting the farnesoid X receptor [1].

Development of Novel Benzothiazole-Based Kinase Inhibitors

The 2-amino group and 6-carboxylate methyl ester provide versatile handles for introducing diverse substituents, enabling the rapid exploration of structure-activity relationships (SAR) around the benzothiazole core. This is particularly relevant for kinase inhibitor discovery, where benzothiazole derivatives have shown promise [2].

High-Throughput Synthesis and Library Production

The compound's favorable physicochemical profile (MW 222.26, 1 H-bond donor) and high commercial purity (97-98+%) make it well-suited for automated parallel synthesis and the generation of diverse compound libraries. Its stability under standard storage conditions (room temperature) further facilitates its use in high-throughput workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.